N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide is an organic compound that features a nitro group, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with 5-propyl-3-thiophenecarboxylic acid chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Coupling Reactions: The thiophene ring can undergo coupling reactions with various electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide.
Coupling: Palladium catalysts and appropriate ligands.
Major Products Formed
Reduction: Formation of N-[4-amino-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies investigating the effects of nitro and trifluoromethyl groups on biological activity and toxicity.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to certain proteins by increasing lipophilicity and metabolic stability . The thiophene ring can interact with aromatic residues in protein binding sites, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
- N-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- 2-nitro-4-(trifluoromethyl)phenol
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. The combination of the nitro and trifluoromethyl groups further enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-2-3-11-6-9(8-24-11)14(21)19-13-5-4-10(20(22)23)7-12(13)15(16,17)18/h4-8H,2-3H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKWQPHDYGPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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